1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine
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Overview
Description
1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an isopropyl group, a methoxybenzyl group, and an amine group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base such as potassium carbonate.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a nucleophilic substitution reaction using 3-methoxybenzyl chloride and a suitable base.
Introduction of the Amine Group: The amine group can be introduced through reductive amination or other amination reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or antimicrobial activities.
Industry: The compound may find applications in the development of new materials, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-isopropyl-N-(3-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine
- 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-5-amine
Uniqueness
1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the isopropyl and methoxybenzyl groups may confer distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H20ClN3O |
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Molecular Weight |
281.78 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1-propan-2-ylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-11(2)17-10-13(9-16-17)15-8-12-5-4-6-14(7-12)18-3;/h4-7,9-11,15H,8H2,1-3H3;1H |
InChI Key |
PDYIJZMFGCLHRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)NCC2=CC(=CC=C2)OC.Cl |
Origin of Product |
United States |
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